4-Fluoro-4-methylaminorex

Catalog No.
S3314190
CAS No.
1364933-64-1
M.F
C10H11FN2O
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4-methylaminorex

CAS Number

1364933-64-1

Product Name

4-Fluoro-4-methylaminorex

IUPAC Name

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13)

InChI Key

UYKYWISHPDEDRQ-UHFFFAOYSA-N

SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)F

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)F

4-Fluoro-4-methylaminorex is a synthetic compound belonging to the aminorex family, which are known for their stimulant properties. The compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring and a methylamino group at the 4-position of the oxazoline ring. Its molecular formula is C10H12FN2OC_{10}H_{12}FN_2O with a molecular weight of 194.21 g/mol . First synthesized in the 1960s, 4-Fluoro-4-methylaminorex has gained attention due to its structural similarity to other psychoactive substances and its detection in law enforcement seizures, indicating its potential use as a designer drug .

, including:

  • Oxidation: This can be performed using agents like potassium permanganate or chromium trioxide. Oxidation may yield products such as 4-Fluoro-4-methylaminorex oxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol.
  • Substitution Reactions: Nucleophilic substitution can occur with reagents like sodium hydroxide or potassium tert-butoxide, leading to various derivatives depending on the substituents used.

The biological activity of 4-Fluoro-4-methylaminorex primarily relates to its stimulant effects. It is thought to act on monoamine neurotransmitters, particularly norepinephrine and dopamine, similar to other stimulants in its class. Research indicates that it may enhance alertness, energy levels, and mood, but it also poses risks of addiction and adverse effects commonly associated with stimulant use, such as increased heart rate and potential neurotoxicity .

The synthesis of 4-Fluoro-4-methylaminorex typically involves several steps:

  • Starting Material: Para-fluoro-norephedrine is used as the precursor.
  • Reaction with Potassium Cyanate: The para-fluoro-norephedrine is dissolved in water and titrated with hydrochloric acid until weakly acidic. Potassium cyanate is then added, resulting in the formation of 4-Fluoro-4-methylaminorex through a cyclization reaction .
  • Isolation and Purification: The product can be isolated through extraction methods and purified using techniques like chromatography.

This synthetic route highlights the compound's derivation from established precursors and its potential for large-scale production if necessary.

4-Fluoro-4-methylaminorex is primarily utilized in scientific research, particularly within forensic chemistry and toxicology. It serves as an analytical standard for identifying new psychoactive substances in seized samples. Additionally, it is employed in mass spectrometry and other analytical techniques to study its chemical properties and behavior under various conditions .

Several compounds share structural similarities with 4-Fluoro-4-methylaminorex, including:

  • 4-Methylaminorex: The parent compound without fluorination; known for similar stimulant effects.
  • 3,4-Methylenedioxymethamphetamine (MDMA): A popular psychoactive substance with empathogenic properties.
  • Methamphetamine: A potent central nervous system stimulant with significant abuse potential.

Comparison Table

CompoundStructure CharacteristicsPrimary Effects
4-Fluoro-4-methylaminorexPara-fluorinated derivative of methylaminorexStimulant effects similar to amphetamines
4-MethylaminorexParent compound without fluorineStimulant effects
3,4-Methylenedioxymethamphetamine (MDMA)Contains methylenedioxy group; empathogenicEuphoria, increased sociability
MethamphetamineSimple amine structure; high abuse potentialIncreased energy, euphoria

The uniqueness of 4-Fluoro-4-methylaminorex lies in its fluorination which may enhance its potency or alter its pharmacokinetic properties compared to its analogs .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.08554114 g/mol

Monoisotopic Mass

194.08554114 g/mol

Heavy Atom Count

14

UNII

QMW9X4B373

Wikipedia

4'-Fluoro-4-methylaminorex

Dates

Modify: 2024-04-14

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